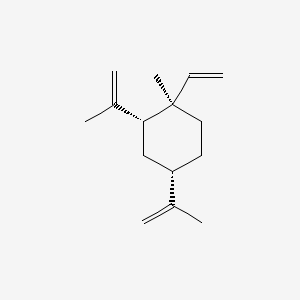
2-tert-Butyl-1,4-dihydroquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-1,4-dihydroquinazolin-4-ol is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,4-dihydroquinazolin-4-ol typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-1,4-dihydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can have different functional groups attached, depending on the reagents used.
Aplicaciones Científicas De Investigación
2-tert-Butyl-1,4-dihydroquinazolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential as therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-1,4-dihydroquinazolin-4-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butyl-1,4-dihydroquinazolin-4-one
- 2-tert-Butyl-3-methyl-1,4-dihydroquinazolin-4-one
- 2-tert-Butyl-4-oxo-1,4-dihydroquinazolin-3-yl
Uniqueness
2-tert-Butyl-1,4-dihydroquinazolin-4-ol is unique due to its specific structure, which includes a tert-butyl group and a hydroxyl group at the 4-position. This unique structure can influence its reactivity and the types of derivatives that can be synthesized from it .
Propiedades
Número CAS |
646068-66-8 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-tert-butyl-1,4-dihydroquinazolin-4-ol |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11-13-9-7-5-4-6-8(9)10(15)14-11/h4-7,10,15H,1-3H3,(H,13,14) |
Clave InChI |
IZHXWYKZTCRXTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(C2=CC=CC=C2N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



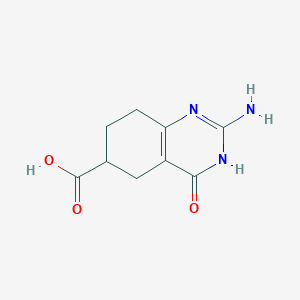

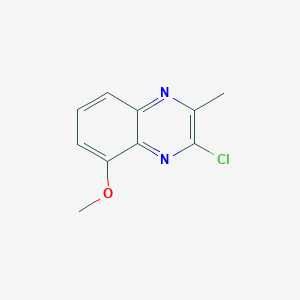
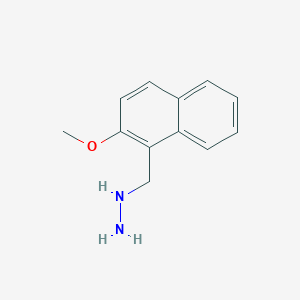
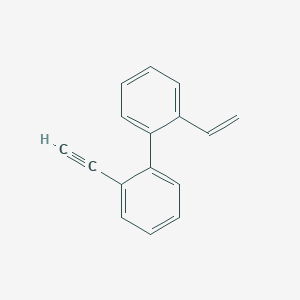

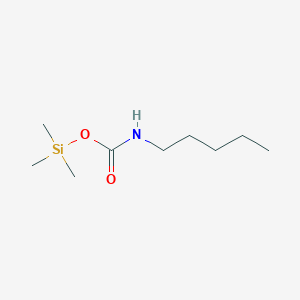

![2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)
